molecular formula C12H16Br2O B13494716 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene

1-Bromo-2-(2-bromo-1-butoxyethyl)benzene

Cat. No.: B13494716
M. Wt: 336.06 g/mol
InChI Key: ALEQNCFALGKJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2-bromo-1-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a butoxyethyl group, which itself is further substituted with a bromo group

Preparation Methods

The synthesis of 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial production methods may involve multi-step synthesis routes, starting from simpler benzene derivatives and progressively introducing the butoxyethyl and bromo substituents through a series of substitution and addition reactions .

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1-butoxyethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, aluminum chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromo groups act as electron-withdrawing substituents, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups into the molecule.

Comparison with Similar Compounds

1-Bromo-2-(2-bromo-1-butoxyethyl)benzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-2-(2-bromo-1-butoxyethyl)benzene

InChI

InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3

InChI Key

ALEQNCFALGKJEK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.